2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPP belongs to the class of piperidine derivatives and has been found to possess a wide range of pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is not fully understood, but it is believed to act primarily as a kappa opioid receptor agonist. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been found to induce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have a significant impact on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide offers several advantages for laboratory experiments, including its high potency and selectivity for the kappa opioid receptor. However, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide also has some limitations, including its relatively short half-life and the potential for tolerance and dependence with prolonged use.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of novel analogs of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in various disease states, such as chronic pain and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and its effects on various physiological systems.
Synthesemethoden
The synthesis of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3-bromophenol with N-isopropylpiperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various therapeutic areas such as pain management, addiction treatment, and neurodegenerative disorders. Several studies have shown that 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide exhibits potent analgesic effects and can effectively reduce pain sensitivity in animal models. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOVPHMUJQAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.